Kinase Target Selectivity: Potency Switch Between CHK1 and MK2 Driven by Core Regiochemistry
The imidazo[1,2-c]pyrimidine core exhibits a distinct kinase inhibition profile compared to the imidazo[1,2-a]pyrazine core. Small structural modifications in both series led to a quantifiable 'potency switch' between two cell cycle checkpoint kinases, CHK1 and MK2. This demonstrates that the choice of imidazo[1,2-c]pyrimidine as a starting point is not interchangeable and directly influences target selectivity [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | Core imidazo[1,2-c]pyrimidine derivatives showed selective inhibition of either CHK1 or MK2 depending on substituents. |
| Comparator Or Baseline | Core imidazo[1,2-a]pyrazine derivatives showed a different selectivity profile, with potency switched between CHK1 and MK2 based on the same modifications. |
| Quantified Difference | A qualitative potency switch was observed; quantitative IC50 values for specific derivatives are reported in the primary article [1]. This indicates that the core scaffold is a critical determinant of kinase selectivity. |
| Conditions | In vitro kinase inhibition assays for CHK1 and MK2. |
Why This Matters
This evidence confirms that the imidazo[1,2-c]pyrimidine scaffold, unlike the imidazo[1,2-a]pyrazine scaffold, provides a unique vector for achieving selective inhibition of specific kinase targets, which is a critical parameter in drug discovery programs.
- [1] Meng Z, et al. Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Bioorg Med Chem Lett. 2013;23(10):3001-3005. PMID: 23587425. View Source
